molecular formula C13H14BrN B1354896 1-(2-Phenylethyl)pyridin-1-ium bromide CAS No. 6324-18-1

1-(2-Phenylethyl)pyridin-1-ium bromide

Cat. No.: B1354896
CAS No.: 6324-18-1
M. Wt: 264.16 g/mol
InChI Key: XUGUKMIWGIQSJB-UHFFFAOYSA-M
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Description

1-(2-Phenylethyl)pyridin-1-ium bromide is a pyridinium salt that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a pyridinium ion substituted with a 2-phenylethyl group, and it is commonly used in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)pyridin-1-ium bromide can be synthesized through the alkylation of pyridine with 2-bromoacetophenone. The reaction typically involves mixing pyridine with 2-bromoacetophenone in an appropriate solvent such as diethyl ether at room temperature. The reaction mixture is stirred for 24 hours, after which the product is filtered and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The pyridinium ion can participate in electron transfer reactions, influencing redox processes within cells. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular functions and leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-Phenylethyl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:

Properties

IUPAC Name

1-(2-phenylethyl)pyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGUKMIWGIQSJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564847
Record name 1-(2-Phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-18-1
Record name NSC29109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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